

Vinaginsenoside R4 chemical structure and

characterization

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Compound of Interest

Compound Name: Vinaginsenoside R4

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# Vinaginsenoside R4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vinaginsenoside R4, a protopanaxatriol-type saponin isolated from the leaves of Panax ginseng, has garnered significant interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, characterization, and known biological activities. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and analysis, and an exploration of its neuroprotective effects mediated by the PI3K/Akt/GSK-3β signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

# **Chemical Structure and Properties**

**Vinaginsenoside R4** is a dammarane-type triterpenoid saponin. Its chemical structure consists of a protopanaxatriol aglycone glycosidically linked to three sugar moieties.

Chemical Formula: C48H82O19

Molecular Weight: 963.15 g/mol



IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-

[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Appearance: White solid powder

Solubility: Soluble in DMSO, pyridine, methanol, and ethanol.

# **Spectroscopic Characterization**

The structural elucidation of **Vinaginsenoside R4** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

#### NMR Spectroscopy

The following tables summarize the reported 1H and 13C NMR chemical shifts for **Vinaginsenoside R4**.

Table 1: 1H NMR Spectral Data of **Vinaginsenoside R4** (in Pyridine-d5)

Atom No. Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)	
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Data not available in the provided search results | | | |

Table 2: 13C NMR Spectral Data of **Vinaginsenoside R4** (in Pyridine-d5)

Atom No.	Chemical Shift (δ, ppm)
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| Data not available in the provided search results | |

### **Mass Spectrometry**



High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of **Vinaginsenoside R4**.

Table 3: Mass Spectrometry Data for Vinaginsenoside R4

Ionization Mode	Mass Analyzer	Observed m/z	Interpretation

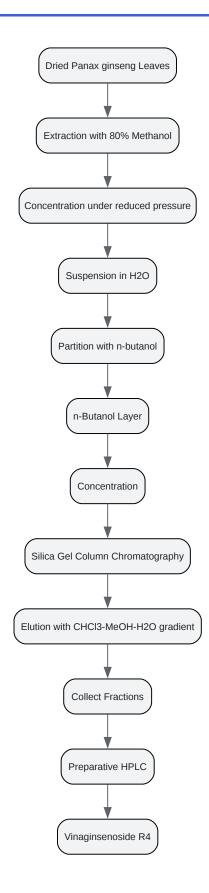
| ESI | Q-TOF | Data not available in the provided search results | [M+H]+, [M+Na]+, etc. |

# Experimental Protocols Isolation and Purification of Vinaginsenoside R4

The following protocol is a general procedure for the isolation of ginsenosides from Panax ginseng leaves and can be adapted for the specific isolation of **Vinaginsenoside R4**.

Experimental Workflow for Vinaginsenoside R4 Isolation





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Isolation workflow for Vinaginsenoside R4.



- Extraction: Dried and powdered leaves of Panax ginseng are extracted with 80% methanol at room temperature.
- Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol.
   The n-butanol layer, containing the saponins, is collected.
- Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography.
- Gradient Elution: The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative HPLC: Fractions containing Vinaginsenoside R4 are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

#### **HPLC Analysis**

Analytical HPLC is used for the identification and quantification of **Vinaginsenoside R4**. A typical method is described below.

Table 4: HPLC Parameters for Vinaginsenoside R4 Analysis



Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile (A) and Water (B) gradient
Gradient	Specific gradient conditions to be optimized
Flow Rate	1.0 mL/min
Detection	UV at 203 nm
Injection Volume	10 μL

| Column Temperature | 25 °C |

# **Biological Activity: Neuroprotection**

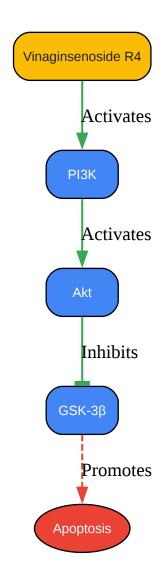
**Vinaginsenoside R4** has demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells. This activity is mediated through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[2][3][4]

## PI3K/Akt/GSK-3β Signaling Pathway

**Vinaginsenoside R4** promotes cell survival and reduces apoptosis by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic glycogen synthase kinase  $3\beta$  (GSK- $3\beta$ ).

Signaling Pathway of Vinaginsenoside R4 in Neuroprotection





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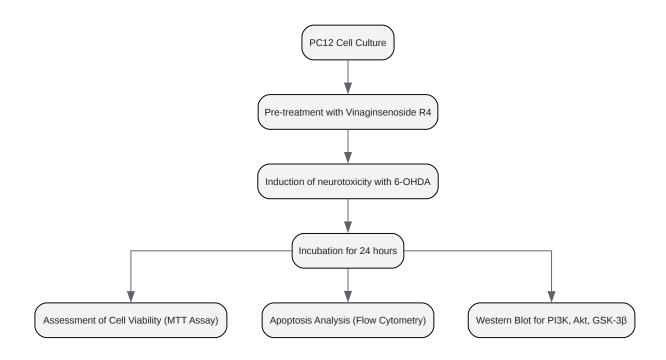
Vinaginsenoside R4 activates the PI3K/Akt pathway.

## **Experimental Protocol for Neuroprotective Assay**

The neuroprotective effect of **Vinaginsenoside R4** can be assessed using the following protocol.

Experimental Workflow for Neuroprotective Assay





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Workflow for assessing neuroprotective effects.

- Cell Culture: PC12 cells are cultured in an appropriate medium.
- Pre-treatment: Cells are pre-treated with varying concentrations of Vinaginsenoside R4 for a specified duration.
- Induction of Neurotoxicity: Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the cell culture.
- Incubation: The cells are incubated for 24 hours.
- Assessment of Cell Viability: Cell viability is determined using the MTT assay.
- Apoptosis Analysis: Apoptosis is quantified using flow cytometry with Annexin V/PI staining.



Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt/GSK-3β pathway (p-PI3K, p-Akt, p-GSK-3β) are analyzed by Western blotting to elucidate the mechanism of action.

#### Conclusion

**Vinaginsenoside R4** is a promising natural compound with significant neuroprotective properties. This guide provides a foundational understanding of its chemical characteristics and biological activities. Further research is warranted to fully explore its therapeutic potential and to develop it as a novel agent for the treatment of neurodegenerative diseases. The detailed protocols and data presented herein are intended to facilitate these future investigations.

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